![molecular formula C15H18BrNOSi B12605482 N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide CAS No. 646029-21-2](/img/structure/B12605482.png)
N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a trimethylsilyl group, and a prop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the bromophenyl derivative. The bromophenyl group can be introduced through bromination of the corresponding phenyl compound. The trimethylsilyl group is then added via a silylation reaction, often using trimethylsilyl chloride in the presence of a base such as triethylamine. The final step involves the formation of the prop-2-enamide moiety through an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid precursor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The amide moiety can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide exerts its effects depends on its specific application. In enzyme inhibition studies, it may interact with the active site of the enzyme, blocking substrate access. In drug design, it may bind to specific receptors or proteins, modulating their activity. The trimethylsilyl group can also act as a protecting group, influencing the reactivity of other functional groups in the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-Bromophenyl)methyl]-N-methylcyclopropanecarboxamide
- N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]benzamide
Uniqueness
N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide is unique due to the combination of the bromophenyl, trimethylsilyl, and prop-2-enamide groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthetic chemistry and material science.
Propriétés
Numéro CAS |
646029-21-2 |
|---|---|
Formule moléculaire |
C15H18BrNOSi |
Poids moléculaire |
336.30 g/mol |
Nom IUPAC |
N-[(2-bromophenyl)methyl]-N-(2-trimethylsilylethynyl)prop-2-enamide |
InChI |
InChI=1S/C15H18BrNOSi/c1-5-15(18)17(10-11-19(2,3)4)12-13-8-6-7-9-14(13)16/h5-9H,1,12H2,2-4H3 |
Clé InChI |
UEHINCSPNSNWHM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CN(CC1=CC=CC=C1Br)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one](/img/structure/B12605409.png)
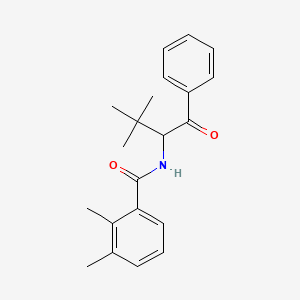

![1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one](/img/structure/B12605433.png)
![Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate](/img/structure/B12605441.png)
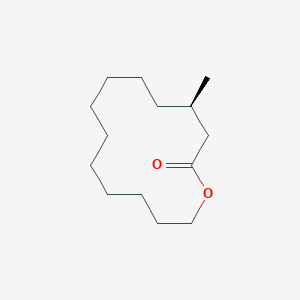
![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)
propanedinitrile](/img/structure/B12605456.png)
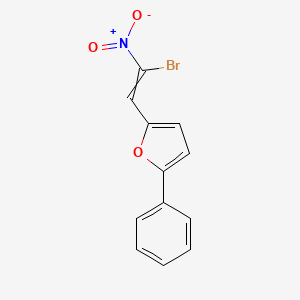
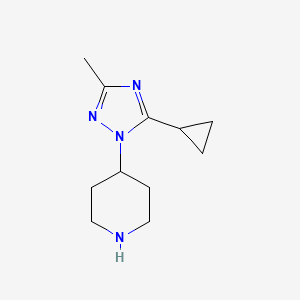
![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)
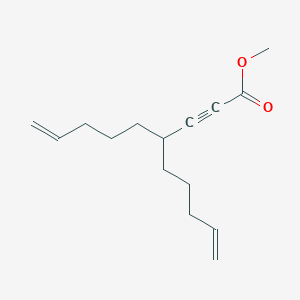
![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)

